1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-
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Overview
Description
1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- is a heterocyclic compound known for its energetic properties. It is structurally characterized by the presence of oxadiazole rings and an azo linkage, which contribute to its high density and low melting point.
Preparation Methods
The synthesis of 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- can be achieved through two primary methods :
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Reaction with Gaseous Ammonia
Procedure: 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is reacted with gaseous ammonia in toluene at 0–5°C.
Conditions: The mixture is stirred for 1 hour at temperatures below 5°C, followed by filtration and purification through flash column chromatography.
Yield: This method yields the compound as a white powder, which can be further purified by recrystallization from chloroform.
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Partial Oxidation
Procedure: 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole is partially oxidized using 35% hydrogen peroxide in concentrated sulfuric acid.
Conditions: The reaction is carried out under controlled conditions to ensure partial oxidation.
Yield: This method also produces the compound in a purified form.
Chemical Reactions Analysis
1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- undergoes various chemical reactions, including :
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Oxidation
Reagents: Hydrogen peroxide in sulfuric acid.
Products: Partial oxidation leads to the formation of the desired compound.
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Substitution
Reagents: Nucleophiles such as alkoxy, azido, hydraznyl, or alkylamino groups.
Conditions: Depending on the nucleophile and reaction conditions, substitution of the nitro group occurs.
Products: Formation of substituted derivatives or intramolecular cyclization products.
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- has several scientific research applications :
Energetic Materials: Due to its high density and energetic properties, it is used as a secondary explosive and oxidizer in various applications.
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and energetic materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Industry: Its properties make it suitable for use in industrial applications requiring high-energy materials.
Mechanism of Action
The mechanism of action of 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- involves its energetic properties :
Molecular Targets: The compound interacts with molecular targets through its nitro and azo groups.
Pathways: It undergoes decomposition under specific conditions, releasing energy in the form of heat and gas, which is characteristic of energetic materials.
Comparison with Similar Compounds
1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- can be compared with other similar compounds :
3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but differs in the presence of an additional nitro group.
4-[(4-Nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine: Contains an azoxyl group, leading to different energetic properties.
1,2,4-Oxadiazole-derived compounds: These compounds have variations in the oxadiazole ring and different substituents, affecting their reactivity and applications.
Properties
IUPAC Name |
4-[(4-nitro-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N8O4/c5-1-2(9-15-8-1)6-7-3-4(12(13)14)11-16-10-3/h(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOVUEIQDWPQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N=NC2=NON=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465456 |
Source
|
Record name | 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155438-11-2 |
Source
|
Record name | 1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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